1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
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Overview
Description
1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H13NO2. It belongs to the class of pyrrolidinones, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrrolidinone ring substituted with an ethyl group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the reaction of N-ethylpyrrolidin-2-one with formaldehyde under basic conditions to introduce the hydroxymethyl group. Another method includes the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 1-ethyl-4-(carboxymethyl)pyrrolidin-2-one.
Reduction: Formation of 1-ethyl-4-(hydroxymethyl)pyrrolidin-2-ol.
Substitution: Formation of various substituted pyrrolidinones depending on the substituent introduced.
Scientific Research Applications
1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrrolidinone ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Lacks the ethyl and hydroxymethyl groups, making it less versatile in chemical reactions.
N-Methylpyrrolidin-2-one: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
4-Hydroxymethylpyrrolidin-2-one: Lacks the ethyl group, which can influence its biological activity and chemical properties.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .
Properties
IUPAC Name |
1-ethyl-4-(hydroxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-8-4-6(5-9)3-7(8)10/h6,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUCSWPMKAMAQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677751 |
Source
|
Record name | 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-53-3 |
Source
|
Record name | 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-4-(hydroxymethyl)-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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